molecular formula C8H14N4O B6975216 5-[2-(oxan-2-yl)ethyl]-2H-tetrazole

5-[2-(oxan-2-yl)ethyl]-2H-tetrazole

Cat. No.: B6975216
M. Wt: 182.22 g/mol
InChI Key: ZIWCHSOHNCPCGA-UHFFFAOYSA-N
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Description

5-[2-(oxan-2-yl)ethyl]-2H-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with an oxane (tetrahydropyran) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(oxan-2-yl)ethyl]-2H-tetrazole typically involves the reaction of oxane derivatives with azide compounds under specific conditions. One common method includes the use of triethyl orthoformate and sodium azide, which react with the oxane derivative to form the tetrazole ring . The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the production process for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

5-[2-(oxan-2-yl)ethyl]-2H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxane moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) and various alkyl halides.

Major Products Formed

    Oxidation: Nitro-tetrazole derivatives.

    Reduction: Amine-tetrazole derivatives.

    Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-[2-(oxan-2-yl)ethyl]-2H-tetrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[2-(oxan-2-yl)ethyl]-2H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere, mimicking the behavior of carboxylic acids and facilitating interactions with biological receptors . This interaction can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(oxan-2-yl)ethyl]-2H-tetrazole is unique due to its combination of a tetrazole ring and an oxane moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other tetrazole derivatives, it offers enhanced stability and solubility, which are advantageous in both medicinal and industrial contexts.

Properties

IUPAC Name

5-[2-(oxan-2-yl)ethyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-2-6-13-7(3-1)4-5-8-9-11-12-10-8/h7H,1-6H2,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWCHSOHNCPCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CCC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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